N-(4-(N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide
Description
N-(4-(N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide is a heterocyclic compound featuring a tetrahydroisoquinoline core modified with a furan-2-carbonyl group at position 2 and a sulfamoyl-linked phenylacetamide moiety at position 5. Its molecular formula is C₂₅H₂₃N₃O₆S (calculated molecular weight: 493.5 g/mol). While direct synthesis data for this compound are unavailable, analogous synthetic routes for tetrahydroisoquinoline derivatives involve multi-step processes, including sulfonation, acylation, and coupling reactions .
Key structural attributes:
- Furan-2-carbonyl group: Enhances hydrophobicity and may participate in hydrogen bonding.
- Sulfamoyl-phenylacetamide: Contributes to solubility and target-binding specificity via sulfonamide and amide linkages.
Properties
IUPAC Name |
N-[4-[[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-15(26)23-18-6-8-20(9-7-18)31(28,29)24-19-5-4-16-10-11-25(14-17(16)13-19)22(27)21-3-2-12-30-21/h2-9,12-13,24H,10-11,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZBTRPOTSFBLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(4-(N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide involves multiple synthetic steps:
Starting Materials: : The synthesis typically starts with the commercially available furan-2-carboxylic acid and 1,2,3,4-tetrahydroisoquinoline.
Coupling Reaction: : Furan-2-carboxylic acid is converted into its activated ester form using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Amide Bond Formation: : The activated ester reacts with 1,2,3,4-tetrahydroisoquinoline under basic conditions to form the intermediate amide.
Sulfamoylation: : The intermediate amide is then subjected to sulfamoylation using sulfamoyl chloride in the presence of a base like triethylamine to introduce the sulfamoyl group.
Final Coupling: : The resulting compound is coupled with 4-aminophenylacetamide to yield the final product.
Industrial Production Methods
The industrial production of this compound would follow a similar multi-step synthesis but would be optimized for large-scale reactions. This involves using high-efficiency reactors, continuous flow systems, and optimized purification techniques such as crystallization and column chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide undergoes several types of chemical reactions:
Oxidation: : This compound can undergo oxidation reactions, particularly at the furan ring and the tetrahydroisoquinoline moiety.
Reduction: : Reduction of the carbonyl group in the furan-2-carbonyl moiety is possible under appropriate conditions.
Substitution: : Nucleophilic substitution reactions at the sulfamoyl group can occur, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: : Reagents like KMnO4 (potassium permanganate) or H2O2 (hydrogen peroxide) can be used.
Reduction: : Common reducing agents include LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride).
Substitution: : Bases such as NaOH (sodium hydroxide) or KOH (potassium hydroxide) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions used. For instance, oxidation might yield oxidized derivatives of the furan ring, while reduction could produce alcohol derivatives of the carbonyl group.
Scientific Research Applications
This compound has various scientific research applications:
Chemistry: : It serves as a model compound for studying complex synthetic routes and reaction mechanisms.
Biology: : It can be used to investigate cellular uptake mechanisms and interaction with biological macromolecules.
Medicine: : The compound's structural features make it a candidate for drug design and development, particularly in targeting specific enzymes or receptors.
Industry: : It can be utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-(N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The furan ring and tetrahydroisoquinoline moiety may play key roles in binding to specific sites, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules from the evidence:
Key Observations:
Core Structure: All compounds share a tetrahydroisoquinoline or aromatic backbone. The target compound and ’s derivative both incorporate a furan-2-carbonyl group, which is absent in and .
Substituent Effects: Biphenyl vs. Sulfamoyl-Phenyl: ’s biphenyl group increases hydrophobicity (XLogP3 ~3.5 estimated) compared to the target’s sulfamoyl-phenyl group, which may enhance aqueous solubility due to the polar sulfonamide .
Functional Group Diversity : The methylsulfonyl and nitro groups in ’s compound contrast with the acetyl and furan moieties in others, suggesting divergent biological targets .
Biological Activity
N-(4-(N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide is a complex compound with potential biological activities that merit detailed exploration. This article reviews its biological properties, focusing on anticancer activity, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be characterized by its unique structure which combines a tetrahydroisoquinoline moiety with a sulfamoyl group and an acetamide functional group. Its IUPAC name is this compound. The molecular formula is C20H22N4O4S, and its molecular weight is approximately 414.48 g/mol.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes its activity against various cancer cell lines:
These findings indicate that the compound exhibits significant cytotoxicity against several cancer cell lines, suggesting its potential for further development as an anticancer drug.
The mechanism by which this compound exerts its effects appears to involve the modulation of key signaling pathways related to cell proliferation and apoptosis. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells through the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic pathways.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural features:
- Furan-2-carbonyl Group : This moiety enhances lipophilicity and cellular uptake.
- Sulfamoyl Group : Known for its role in inhibiting carbonic anhydrases, this group may contribute to the compound's anticancer properties by affecting tumor microenvironment dynamics.
- Tetrahydroisoquinoline Core : This scaffold is known for diverse biological activities and may enhance interactions with biological targets.
Case Studies
A notable study investigated the effects of related compounds on cancer cell lines, demonstrating that modifications to the sulfamoyl group significantly impacted cytotoxicity and selectivity towards cancer cells over normal cells . These findings support the hypothesis that structural variations can lead to enhanced therapeutic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
